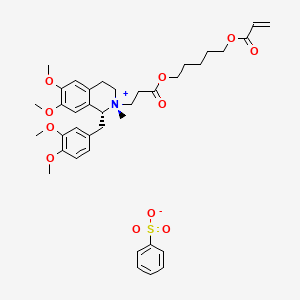![molecular formula C14H11NO6S B13848788 [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate](/img/structure/B13848788.png)
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is a complex organic compound with a unique structure that includes a cyanophenoxy group and a hydroxymethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate typically involves multiple steps. One common method includes the reaction of 4-cyanophenol with 2-(hydroxymethyl)phenol under specific conditions to form the intermediate compound. This intermediate is then treated with sulfuric acid to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to isolate the compound from by-products and impurities.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The cyanophenoxy group can be reduced to an aminophenoxy group.
Substitution: The hydrogen sulfate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium halides (NaX) or alkyl halides (R-X) are employed under basic or acidic conditions.
Major Products
Oxidation: Formation of 4-(4-cyanophenoxy)-2-carboxyphenyl hydrogen sulfate.
Reduction: Formation of 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it useful in understanding biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate involves its interaction with specific molecular targets. The cyanophenoxy group can bind to certain enzymes or receptors, modulating their activity. The hydroxymethyl group may also play a role in enhancing the compound’s binding affinity and specificity. These interactions can lead to changes in cellular pathways, ultimately resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-cyanophenoxy)phenyl hydrogen sulfate
- 2-(hydroxymethyl)phenyl hydrogen sulfate
- 4-(4-aminophenoxy)-2-(hydroxymethyl)phenyl hydrogen sulfate
Uniqueness
Compared to similar compounds, [4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate stands out due to its dual functional groups. The presence of both the cyanophenoxy and hydroxymethyl groups allows for a wider range of chemical reactions and interactions, making it more versatile in various applications.
Eigenschaften
Molekularformel |
C14H11NO6S |
|---|---|
Molekulargewicht |
321.31 g/mol |
IUPAC-Name |
[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenyl] hydrogen sulfate |
InChI |
InChI=1S/C14H11NO6S/c15-8-10-1-3-12(4-2-10)20-13-5-6-14(11(7-13)9-16)21-22(17,18)19/h1-7,16H,9H2,(H,17,18,19) |
InChI-Schlüssel |
PZHBXIZKDFCBEN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)OS(=O)(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1-(phenylmethyl)-1H-indol-5-yl]methanol](/img/structure/B13848709.png)
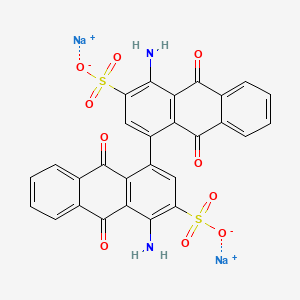
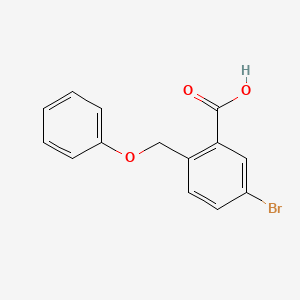

![3-Chlorocetirizine Dihydrochloride; (RS)-2-[2-[4-[(3-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxy]acetic Acid Dihydrochloride](/img/structure/B13848734.png)
![4,11-dibromo-8,8-bis(3,7-dimethyloctyl)-7-oxa-3,12-dithiatricyclo[7.3.0.02,6]dodeca-1(9),2(6),4,10-tetraene](/img/structure/B13848735.png)
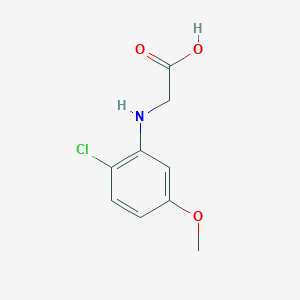
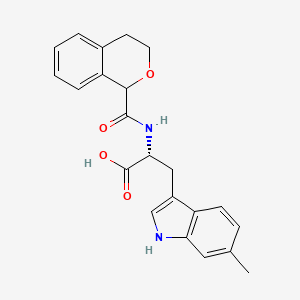
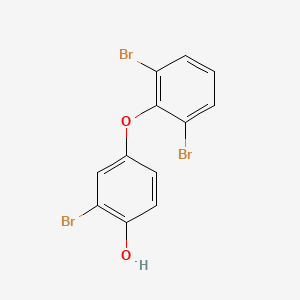
![4H-1,3-Dioxolo[4,5-c]pyran-card-20(22)-enolide Deriv.](/img/structure/B13848773.png)
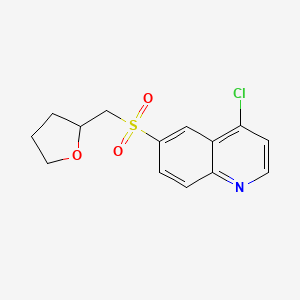
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
